2-(4-tert-Butylphenyl)cycloheptan-1-one
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Overview
Description
2-(4-tert-Butylphenyl)cycloheptan-1-one is an organic compound that belongs to the class of cycloheptanones It is characterized by the presence of a cycloheptanone ring substituted with a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)cycloheptan-1-one typically involves the alkylation of cycloheptanone with 4-tert-butylbenzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically obtained through distillation and crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2-(4-tert-Butylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 2-tert-Butylphenol
- 2,4-Di-tert-butylphenol
- 3-tert-Butylphenol
Uniqueness
2-(4-tert-Butylphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure combined with a 4-tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
261919-93-1 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C17H24O/c1-17(2,3)14-11-9-13(10-12-14)15-7-5-4-6-8-16(15)18/h9-12,15H,4-8H2,1-3H3 |
InChI Key |
QDLSFDWHRFLKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCCC2=O |
Origin of Product |
United States |
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